molecular formula C10H14N4S B14742398 4-(pentylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 5470-55-3

4-(pentylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B14742398
CAS No.: 5470-55-3
M. Wt: 222.31 g/mol
InChI Key: DCLGGJNBAIXDMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(pentylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core with a pentylsulfanyl group attached at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pentylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with appropriate reagents. The reaction typically requires refluxing in methanol in the presence of sodium methoxide . Another approach involves the use of 5-acetyl-6-amino-4-methylsulfanylpyrimidines, which are further oxidized with m-chloroperbenzoic acid to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that can be optimized for large-scale production. These methods may include the use of microwave irradiation to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

4-(pentylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sodium methoxide, m-chloroperbenzoic acid, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-chloroperbenzoic acid yields methylsulfonylpyrimidines .

Comparison with Similar Compounds

4-(pentylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pentylsulfanyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

5470-55-3

Molecular Formula

C10H14N4S

Molecular Weight

222.31 g/mol

IUPAC Name

4-pentylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C10H14N4S/c1-2-3-4-5-15-10-8-6-13-14-9(8)11-7-12-10/h6-7H,2-5H2,1H3,(H,11,12,13,14)

InChI Key

DCLGGJNBAIXDMT-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC1=NC=NC2=C1C=NN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.